molecular formula C₂₄H₂₅D₉O₃ B1162120 Estradio Valerate-D6 Impurity J

Estradio Valerate-D6 Impurity J

Cat. No.: B1162120
M. Wt: 379.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol Valerate-D6 Impurity J is a deuterated analog of estradiol valerate-related impurities, often identified during the synthesis or degradation of estradiol valerate, a steroidal estrogen used in hormone replacement therapy.

Properties

Molecular Formula

C₂₄H₂₅D₉O₃

Molecular Weight

379.58

Synonyms

(13S,17S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl Pentanoate-D6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical properties of Impurity J are inferred from related compounds:

  • Moxonidine Impurities A–D : These exhibit log p values ranging from 1.57 to 2.49 and pKa values between 6.95 and 7.92, reflecting moderate polarity and weak basicity .
Table 1: Comparative Physicochemical Properties
Property Estradiol Valerate Impurity I Moxonidine Impurity A Levonadifloxacin Impurity 5
log p Not reported 2.49 Not reported
pKa Not reported 7.06 Not reported
Solubility Not reported Ionized at pH 2.8 Not reported
Regulatory Limit Not specified ≤0.2% (Eur. Ph.) ≤0.3% (ICH Q3D)

Key Observations :

  • Structural analogs like moxonidine impurities share ionizable functional groups (e.g., guanidine), influencing chromatographic retention in methods like hydrophilic interaction liquid chromatography (HILIC) .
  • Regulatory limits for impurities (e.g., ≤0.2% for specified impurities in Eur. Ph.) highlight the need for precise quantitation, often via HPLC or SFC with validated relative response factors (RRFs) .

Analytical Methodologies

  • Chromatographic Profiling : Supercritical fluid chromatography (SFC) with orthogonal stationary phases is effective for resolving structurally similar impurities in drug matrices, as demonstrated in impurity profiling studies .
  • HILIC : Used for polar impurities like moxonidine’s, leveraging ionizable nitrogen atoms for separation at acidic pH .
  • HPLC : Levonadifloxacin impurities are quantified using reverse-phase methods, emphasizing the role of molecular weight and polarity in method selection .

Challenges :

  • Inaccurate RRFs can skew impurity quantitation, complicating method comparability and regulatory compliance .

Preparation Methods

Formation of Estradiol Divalerate Intermediate

The synthesis begins with estradiol reacting with n-valeric anhydride or n-valeryl chloride in the presence of a base (e.g., pyridine, potassium carbonate). This step produces estradiol divalerate, a critical intermediate. Key parameters influencing impurity formation include:

  • Reagent stoichiometry : Excess valeric anhydride increases diester formation but risks over-acylation.

  • Temperature : Elevated temperatures (75–80°C) accelerate reactions but may degrade estradiol.

  • Solvent system : Polar aprotic solvents like pyridine enhance solubility but may retain unreacted starting materials.

Example Protocol from Patent US20130225845A1 :

  • Estradiol (0.367 mol) reacted with n-valeric anhydride (0.856 mol) in pyridine at 75–80°C for 2 hours.

  • Post-reaction workup with hydrochloric acid and ethyl acetate yielded estradiol divalerate with 96.86% purity.

Crystallization and Purification of Estradiol Divalerate

Estradiol divalerate is crystallized from alcoholic solvents (e.g., methanol, ethanol) to isolate a novel crystalline Form A, characterized by distinct XRPD peaks at 2θ = 5.88, 8.75, and 12.08. Incomplete crystallization or solvent residues may introduce Impurity J, particularly if deuterated alcohols (e.g., methanol-D4) are used.

Table 1: Crystallization Conditions and Purity Outcomes

ParameterOptimal RangePurity Impact
Solvent Volume3.5 L per 100 gReduces oligomers
Cooling Rate0.5°C/minEnhances crystal size
Final Temperature5–10°CMinimizes oil formation

Conversion to Estradiol Valerate and Impurity Generation

Estradiol divalerate undergoes selective reduction (e.g., sodium borohydride) or alkaline hydrolysis (e.g., potassium carbonate) to yield estradiol valerate. Impurity J forms via:

  • Isotopic exchange : Deuterium incorporation at the C-2, C-4, or C-16 positions during reduction.

  • Incomplete reduction : Residual divalerate esters hydrolyze to valeric acid derivatives under basic conditions.

Critical Factors in Impurity Control :

  • Reducing agent concentration : Sodium borohydride (1.5–2.0 eq.) minimizes over-reduction byproducts.

  • Reaction time : Extended durations (>3 hours) increase deuterium exchange in protic solvents.

Analytical Characterization of Estradiol Valerate-D6 Impurity J

Spectroscopic Identification

  • Mass Spectrometry (MS) : Impurity J exhibits a molecular ion peak at m/z 530.3 ([M+H]⁺), consistent with six deuterium atoms (Δmass +6 vs. non-deuterated estradiol valerate).

  • Nuclear Magnetic Resonance (NMR) : Deuterium incorporation is confirmed by signal splitting in ¹H-NMR (e.g., loss of aromatic proton signals at δ 7.2–7.4 ppm).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods resolve Impurity J (retention time = 12.8 min) from estradiol valerate (14.2 min) using a C18 column and acetonitrile-water gradient.

Table 2: HPLC Conditions for Impurity Quantification

ParameterSpecification
ColumnZorbax SB-C18, 5 μm
Mobile PhaseAcetonitrile:H₂O (65:35)
Flow Rate1.0 mL/min
DetectionUV 280 nm

Mitigation Strategies for Impurity J in Industrial Production

Process Optimization

  • Deuterium-Labeled Reagents : Use of deuterated valeric anhydride (D10) reduces unintended isotopic scrambling.

  • Temperature Control : Maintaining hydrolysis steps at 40–45°C limits ester degradation.

Purification Techniques

  • Recrystallization : Estradiol valerate is recrystallized from methanol-water mixtures (1:1 v/v) to achieve ≥99.4% purity, effectively removing Impurity J.

  • Chromatography : Preparative HPLC with chiral stationary phases resolves deuterated isomers .

Q & A

Basic Question: What are the standard methodologies for identifying and characterizing Estradiol Valerate-D6 Impurity J in pharmaceutical matrices?

Answer:
The identification of Estradiol Valerate-D6 Impurity J requires a combination of chromatographic and spectroscopic techniques. High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for preliminary impurity profiling, while nuclear magnetic resonance (NMR) is critical for structural elucidation . Method validation must adhere to ICH Q2(R1) guidelines, ensuring parameters like specificity, linearity (R² ≥ 0.995), and accuracy (recovery rates 90–110%) are met . For trace-level impurities, sample preparation techniques such as solid-phase extraction (SPE) are recommended to minimize matrix interference .

Advanced Question: How can researchers design a risk-based analytical strategy for elemental impurities in Estradiol Valerate-D6 Impurity J, considering ICH Q3D guidelines?

Answer:
A risk-based approach involves:

Theoretical Risk Assessment : Evaluate potential sources of elemental impurities (e.g., catalysts, raw materials) using databases like USP <232> and ICH Q3D Permitted Daily Exposures (PDEs) .

Analytical Testing : Deploy inductively coupled plasma-mass spectrometry (ICP-MS) or ICP-optical emission spectroscopy (ICP-OES) for multi-element screening. Calibration standards should include 0.1J and 2.0J limits (where J = PDE) to ensure sensitivity .

Validation : Include spike-recovery experiments (e.g., 70–150% recovery for low-concentration elements like Pb and Cd) and cross-validation with independent laboratories .

Table 1 : Example PDEs and Analytical Limits for Key Elements (ICH Q3D)

ElementPDE (µg/day)Analytical Limit (ppm)
Pb50.05
Cd20.02
As150.15

Basic Question: What regulatory frameworks govern impurity control strategies for Estradiol Valerate-D6 Impurity J?

Answer:
The primary frameworks include:

  • ICH Q3D : Defines PDEs for 24 elemental impurities and mandates risk assessments based on route of administration (e.g., oral vs. injectable) .
  • USP <232> and <233> : Specify validated ICP-based methods for elemental impurity quantification, requiring system suitability tests (e.g., signal-to-noise ratio ≥10 for trace elements) .
  • EP 2.4.20 : Emphasizes stability-indicating methods for impurity profiling, including forced degradation studies (e.g., exposure to heat, light, and pH extremes) .

Advanced Question: How should researchers address contradictions between theoretical impurity risks and empirical data during method validation?

Answer:
Discrepancies often arise from matrix effects or undetected leachables. Mitigation strategies include:

  • Orthogonal Testing : Validate results using complementary techniques (e.g., GC-MS for volatile impurities if LC-MS data are inconsistent) .
  • Leachable Studies : Conduct extractables profiling on packaging materials if elemental impurity sources are unexplained, as per USP <1663> .
  • Statistical Analysis : Apply multivariate regression to identify correlations between process variables (e.g., synthesis temperature) and impurity levels .

Basic Question: What are the critical parameters for validating an impurity quantification method for Estradiol Valerate-D6 Impurity J?

Answer:
Key validation parameters per ICH Q2(R1):

  • Specificity : Resolve Impurity J from the API and other impurities (resolution factor ≥2.0 in HPLC) .
  • Linearity : Test across 50–150% of the target concentration range with R² ≥0.99 .
  • Accuracy : Spike recovery experiments (n=9) with %RSD ≤2.0 for repeatability .
  • Robustness : Evaluate pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations .

Advanced Question: How can researchers optimize impurity isolation for structural characterization when working with ultra-trace levels (≤0.05%)?

Answer:
For trace impurities:

Enrichment Techniques : Use preparative HPLC with fraction collection, concentrating impurities 10–100× .

Hyphenated Systems : Couple LC with cryogenic NMR to enhance sensitivity for low-abundance impurities .

Isotopic Labeling : Compare fragmentation patterns of deuterated (D6) vs. non-deuterated impurities to confirm structural assignments .

Basic Question: What are the common pitfalls in elemental impurity analysis, and how can they be avoided?

Answer:
Common issues include:

  • Contamination : Use high-purity reagents (≥99.999%) and trace-metal-grade labware. Perform blank corrections in ICP-MS .
  • Spectral Interferences : Resolve polyatomic overlaps (e.g., 40^{40}Ar35^{35}Cl on 75^{75}As) using collision/reaction cell technology in ICP-MS .
  • Calibration Drift : Include internal standards (e.g., 115^{115}In, 209^{209}Bi) and recalibrate every 20 samples .

Advanced Question: How to integrate impurity control strategies into the lifecycle management of Estradiol Valerate-D6 formulations?

Answer:
Adopt a lifecycle approach:

Development Phase : Use Quality by Design (QbD) to map critical process parameters (CPPs) affecting impurity levels (e.g., reaction time, solvent purity) .

Commercial Phase : Implement real-time release testing (RTRT) with PAT tools like Raman spectroscopy for in-line impurity monitoring .

Post-Market : Conduct stability studies under ICH Q1A(R2) conditions (25°C/60% RH) to track degradation impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.